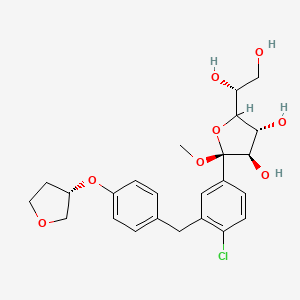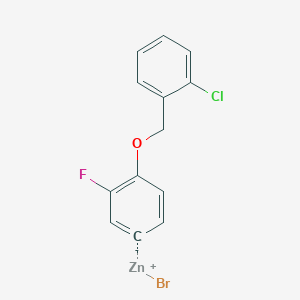
4-(2'-ChlorobenZyloxy)-3-fluorophenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, which forms carbon-carbon bonds. The presence of the chlorobenzyloxy and fluorophenyl groups makes it a versatile intermediate for synthesizing various complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2’-Chlorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes . The continuous flow method also allows for the precise control of temperature and mixing, which is crucial for the stability of organozinc reagents.
化学反応の分析
Types of Reactions
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. This reaction involves the transfer of the organozinc group to a palladium or nickel catalyst, which then facilitates the coupling with an electrophile.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, THF as the solvent.
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products
The major products of these reactions are complex organic molecules where the 4-(2’-Chlorobenzyloxy)-3-fluorophenyl group is coupled with another organic moiety. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
科学的研究の応用
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of natural products and pharmaceuticals through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of new drug candidates by enabling the synthesis of complex molecular scaffolds.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action for 4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide in cross-coupling reactions involves the formation of a transient organozinc-palladium or organozinc-nickel complex. This complex facilitates the transfer of the organic group to the electrophile, forming a new carbon-carbon bond. The molecular targets are typically the palladium or nickel catalysts, which mediate the reaction through oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Similar Compounds
4-(2’-Chlorobenzyloxy)-3-fluorophenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-(2’-Chlorobenzyloxy)-3-fluorophenyl lithium: Used in nucleophilic addition reactions.
Uniqueness
4-(2’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its higher functional group tolerance and stability compared to its magnesium and lithium counterparts. This makes it particularly valuable in the synthesis of complex molecules where other organometallic reagents might fail .
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);1-[(2-chlorophenyl)methoxy]-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
XBAICMJGNNUKOG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=[C-]C=C2)F)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)


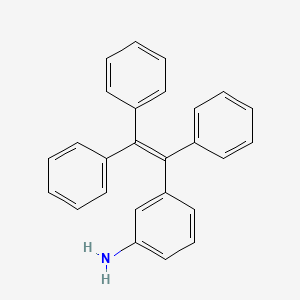

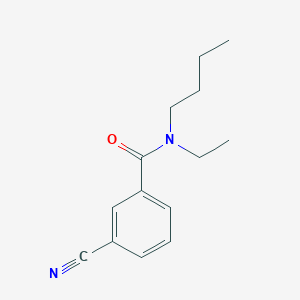


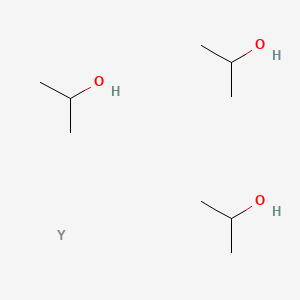
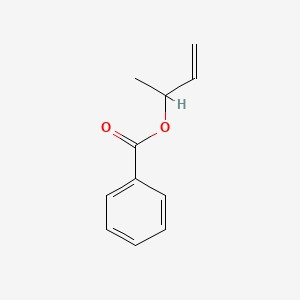
![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

